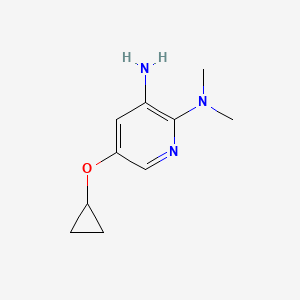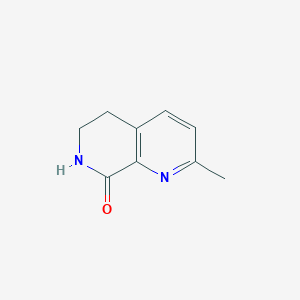
(2R,4S)-2-Amino-5,5-dimethyl-1,4-hexanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4S)-2-Amino-5,5-dimethylhexane-1,4-diol is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which includes two chiral centers at positions 2 and 4. The presence of these chiral centers makes it an interesting subject for stereochemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-2-Amino-5,5-dimethylhexane-1,4-diol typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the reduction of a precursor compound using a chiral reducing agent. For example, the reduction of a ketone precursor with a chiral borane complex can yield the desired diol with high enantioselectivity .
Industrial Production Methods
Industrial production of (2R,4S)-2-Amino-5,5-dimethylhexane-1,4-diol may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
(2R,4S)-2-Amino-5,5-dimethylhexane-1,4-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can yield more reduced forms of the compound.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve halogenating agents or other electrophiles .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
(2R,4S)-2-Amino-5,5-dimethylhexane-1,4-diol has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound’s stereochemistry makes it useful in studying enzyme-substrate interactions and other biochemical processes.
Wirkmechanismus
The mechanism by which (2R,4S)-2-Amino-5,5-dimethylhexane-1,4-diol exerts its effects is largely dependent on its interaction with specific molecular targets. These interactions often involve hydrogen bonding, van der Waals forces, and other non-covalent interactions that stabilize the compound within a biological or chemical system. The compound’s chiral centers play a crucial role in these interactions, influencing the overall binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,4R)-2-Amino-5,5-dimethylhexane-1,4-diol: This enantiomer has the opposite configuration at both chiral centers and may exhibit different biological activities.
(2R,4R)-2-Amino-5,5-dimethylhexane-1,4-diol: This diastereomer has the same configuration at one chiral center but differs at the other, leading to different chemical and physical properties
Uniqueness
The uniqueness of (2R,4S)-2-Amino-5,5-dimethylhexane-1,4-diol lies in its specific stereochemistry, which can result in distinct interactions with biological molecules and catalysts. This makes it a valuable compound for research and industrial applications where stereochemical precision is crucial .
Eigenschaften
Molekularformel |
C8H19NO2 |
|---|---|
Molekulargewicht |
161.24 g/mol |
IUPAC-Name |
(2R,4S)-2-amino-5,5-dimethylhexane-1,4-diol |
InChI |
InChI=1S/C8H19NO2/c1-8(2,3)7(11)4-6(9)5-10/h6-7,10-11H,4-5,9H2,1-3H3/t6-,7+/m1/s1 |
InChI-Schlüssel |
GRCRCCUSCPIVLC-RQJHMYQMSA-N |
Isomerische SMILES |
CC(C)(C)[C@H](C[C@H](CO)N)O |
Kanonische SMILES |
CC(C)(C)C(CC(CO)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


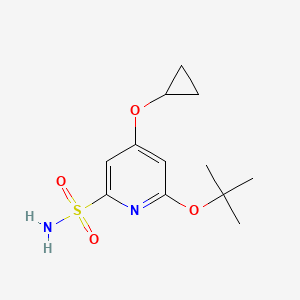
![Ethyl 2-methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carboxylate](/img/structure/B14848551.png)
![4-(3,4-Difluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14848554.png)
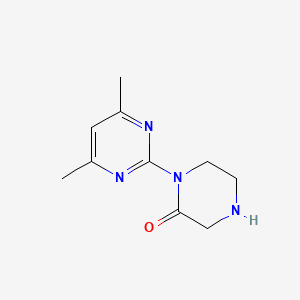


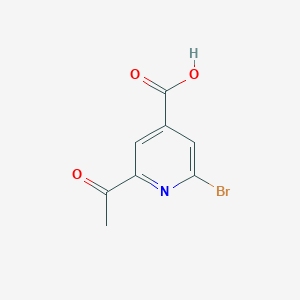
![1-(4-Fluorophenyl)-3-[3-hydroxy-3-(4-methylphenyl)propyl]-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B14848597.png)
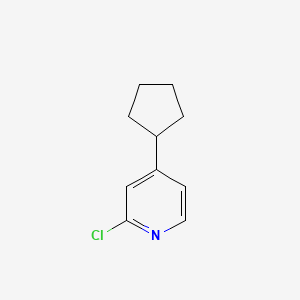
![(7-Methoxyimidazo[1,2-A]pyridin-3-YL)methanamine](/img/structure/B14848607.png)

